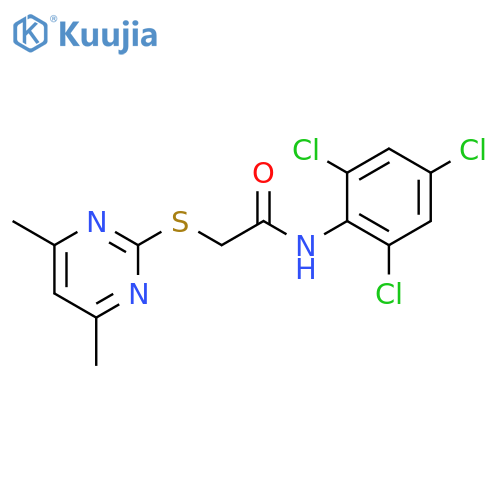Cas no 333778-22-6 (<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e)

333778-22-6 structure
商品名:<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e
<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e 化学的及び物理的性質
名前と識別子
-
- <br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e
- SB58164
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide
- AKOS000571855
- 333778-22-6
-
- MDL: MFCD01542201
- インチ: InChI=1S/C14H12Cl3N3OS/c1-7-3-8(2)19-14(18-7)22-6-12(21)20-13-10(16)4-9(15)5-11(13)17/h3-5H,6H2,1-2H3,(H,20,21)
- InChIKey: NXHVDKUPXURJPP-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C)=NC(SCC(NC2=C(Cl)C=C(Cl)C=C2Cl)=O)=N1
計算された属性
- せいみつぶんしりょう: 374.976666Da
- どういたいしつりょう: 374.976666Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11142177-5g |
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide |
333778-22-6 | 97% | 5g |
$874 | 2024-07-16 | |
| Chemenu | CM518061-1g |
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide |
333778-22-6 | 97% | 1g |
$291 | 2023-02-02 |
<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
333778-22-6 (<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e) 関連製品
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
